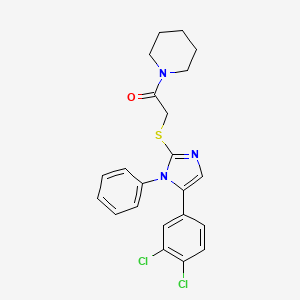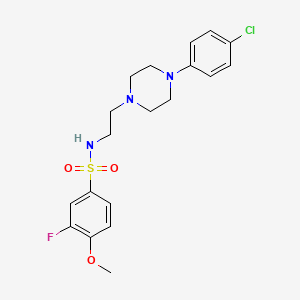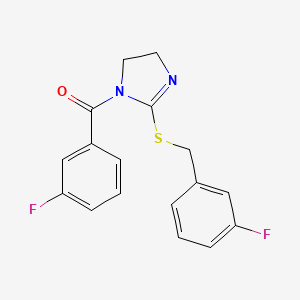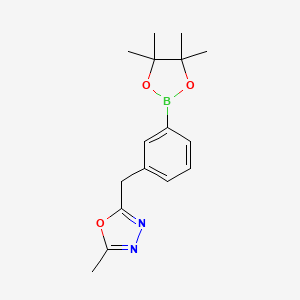
3-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)phenylboronic acid, pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)phenylboronic acid, pinacol ester” is a boronic acid derivative. Boronic acids are compounds that contain a boronic acid functional group (B(OH)2). They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling .
Synthesis Analysis
The synthesis of oxadiazoles, which are part of the compound , often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another method involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For instance, the FT-IR, LCMS, and NMR spectral techniques have been used to characterize synthesized oxadiazoles .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the yield, melting point, and spectral data (FT-IR, NMR) have been reported for synthesized oxadiazoles .Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Coupling Reactions
This compound is primarily used in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in the field of organic chemistry for forming carbon-carbon bonds. The boronic acid ester group in the compound reacts with halides or pseudohalides in the presence of a palladium catalyst, leading to the formation of biaryl compounds. This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Anticancer Agent Research
The oxadiazole moiety of the compound is of interest in anticancer research . Oxadiazoles have been identified as promising scaffolds in medicinal chemistry due to their physiological activity. They have been evaluated for their potential to inhibit cancer cell growth, with some derivatives showing promising IC50 values against various cancer cell lines.
Antibacterial and Antifungal Applications
Derivatives of 1,3,4-oxadiazoles, including those related to the compound , have been tested for antibacterial and antifungal activities . These compounds have shown efficacy against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as against fungi like Aspergillus flavus.
Transesterification Reactions
The compound can be used in transesterification reactions , which are important for modifying the properties of esters. This process is essential in the production of biodiesel, where esters derived from vegetable oil or animal fats are converted into alkyl esters of fatty acids.
Synthesis of Conjugated Polymers
The boronic ester group in the compound is useful for the synthesis of conjugated polymers . These polymers have applications in electronic devices such as organic light-emitting diodes (OLEDs), solar cells, and transistors due to their ability to conduct electricity.
Hydroboration Reactions
This compound can participate in hydroboration reactions , which involve the addition of boron to carbon-carbon multiple bonds. The resulting organoboranes are intermediates in various organic synthesis processes, including the conversion to alcohols or amines.
Mecanismo De Acción
While the specific mechanism of action for this compound is not mentioned in the search results, oxadiazoles have been found to exhibit a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin K inhibitor properties .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O3/c1-11-18-19-14(20-11)10-12-7-6-8-13(9-12)17-21-15(2,3)16(4,5)22-17/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCLCRHLRVJZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC3=NN=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)phenylboronic acid, pinacol ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


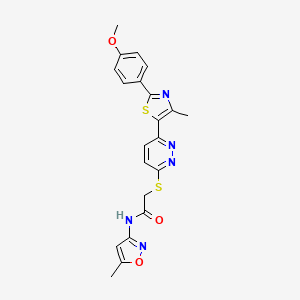
![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934071.png)
![6'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2934072.png)
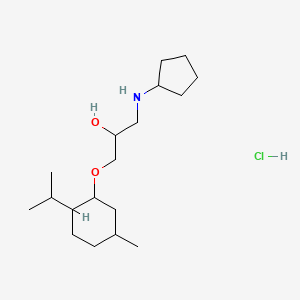

![(E)-5-bromo-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2934077.png)
![3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2934078.png)
![N-(sec-butyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2934079.png)
![N-(3,3-Difluorocyclohexyl)-N-[(2,3-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2934081.png)
![ethyl 3-(3,4-dimethoxyphenethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2934085.png)
